molecular formula C14H11ClN2OS B2999686 N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide CAS No. 868674-32-2

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide

Cat. No.: B2999686
CAS No.: 868674-32-2
M. Wt: 290.77
InChI Key: MWGQWIRLFNQAAA-PEZBUJJGSA-N
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Description

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C14H11ClN2OS and its molecular weight is 290.77. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Anticancer Properties

Researchers have synthesized and evaluated benzothiazole derivatives for their potent antitumor properties. For instance, derivatives have been designed to exhibit selective cytotoxicity against tumorigenic cell lines, showcasing excellent in vivo inhibitory effects on tumor growth. These compounds represent a promising avenue for cancer therapy, with specific derivatives demonstrating high efficacy against melanoma cell lines, exhibiting proapoptotic activity, and showing potential as anticancer agents (Yoshida et al., 2005) (Yılmaz et al., 2015).

Antibacterial and Antimicrobial Activity

Certain benzothiazole derivatives have been synthesized and characterized for their antibacterial and antimicrobial activities. These compounds have demonstrated significant action against various microorganisms, suggesting their potential use in addressing bacterial infections and as leads for developing new antimicrobial agents. The structural characteristics and physicochemical parameters of these derivatives have been correlated with their biological efficacy, highlighting the importance of specific functional groups in enhancing activity (Obasi et al., 2017).

Antipsychotic and Psychotropic Activity

The synthesis and evaluation of heterocyclic carboxamides, including benzothiazole derivatives, have indicated potential antipsychotic and psychotropic activities. These compounds have been tested for their ability to bind to key neurotransmitter receptors and exhibit promising in vivo activities, suggesting their utility in developing new treatments for psychiatric disorders. The balance between efficacy and side effects, particularly the reduced propensity for extrapyramidal side effects, marks these derivatives as valuable candidates for further pharmacological studies (Norman et al., 1996).

Corrosion Inhibition

Benzothiazole derivatives have been explored for their corrosion inhibiting effects on steel in acidic environments. These studies have highlighted the potential of such compounds to provide extra stability and higher inhibition efficiencies, offering a promising approach to protecting metal surfaces against corrosion. The mechanism of adsorption and the correlation between experimental results and quantum chemical parameters have been a focus, providing insights into designing more effective corrosion inhibitors (Hu et al., 2016).

Cysteine Detection

Innovative fluorescent probes based on benzothiazole structures have been developed for the selective and sensitive detection of cysteine over other amino acids. Such probes have been applied successfully in living cells and test paper systems, demonstrating their utility in biochemical and medical research for monitoring cysteine levels, which is crucial for understanding various physiological and pathological processes (Yu et al., 2018).

Properties

IUPAC Name

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS/c1-2-8-17-12-10(15)4-3-5-11(12)19-14(17)16-13(18)9-6-7-9/h1,3-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGQWIRLFNQAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.